molecular formula C15H22FN3O2 B2466526 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one CAS No. 2034436-26-3

2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one

Cat. No. B2466526
CAS RN: 2034436-26-3
M. Wt: 295.358
InChI Key: VAEWYLSKUDSPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It includes a fluoropyrimidinyl group, a piperidinyl group, and a butanone group .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The fluoropyrimidinyl group might undergo nucleophilic aromatic substitution reactions, while the piperidinyl group might participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain stability under various conditions .

Scientific Research Applications

Antipsychotic Potential

  • A study investigated a series of butyrophenones, including compounds similar to 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one, for their potential as atypical antipsychotic agents. These compounds showed varying affinities for dopamine and serotonin receptors and demonstrated potential effectiveness as antipsychotics with a low risk of inducing extrapyramidal side effects (Raviña et al., 1999).

Antibacterial Properties

  • A study synthesized N-substituted derivatives of a similar compound and evaluated their antibacterial activities. These compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

GPR119 Agonist for Anti-Diabetic Therapy

  • Research identified a structurally novel GPR119 agonist with a similar chemical structure. This compound was modified to enhance agonistic activity, indicating potential for anti-diabetic treatment (Sato et al., 2014).

Synthesis and Applications in Medicinal Chemistry

  • Several studies focused on the synthesis and evaluation of derivatives of piperidines, including compounds structurally related to this compound, for various pharmacological properties (Vardanyan, 2018).

Photoinduced Oxidative Annulation

  • A study on the photoinduced direct oxidative annulation of certain compounds indicated the potential utility of related chemical structures in synthesizing polyheterocyclic compounds (Jin Zhang et al., 2017).

Corrosion Inhibition

  • Piperidine derivatives, similar in structure to the chemical , were investigated for their effectiveness in inhibiting the corrosion of iron, demonstrating their potential application in materials science (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. It might be toxic or hazardous in certain amounts or under certain conditions .

Future Directions

The future research on this compound might involve studying its properties, reactions, and potential uses. It might also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

2-ethyl-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-6-13(10-19)21-15-17-8-12(16)9-18-15/h8-9,11,13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWYLSKUDSPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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